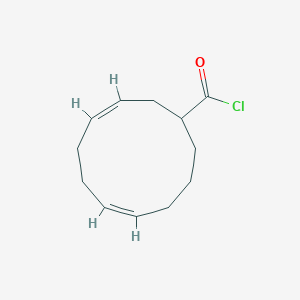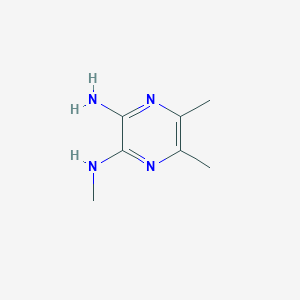
N~2~,5,6-Trimethylpyrazine-2,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~,5,6-Trimethylpyrazine-2,3-diamine is a heterocyclic aromatic compound with the molecular formula C7H12N4. This compound is part of the pyrazine family, which is known for its aromatic properties and presence in various natural and synthetic substances. Pyrazines are commonly found in foods, contributing to flavors and aromas, and have significant applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2,5,6-Trimethylpyrazine-2,3-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-diaminopyrazine with methylating agents to introduce the methyl groups at the 2, 5, and 6 positions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization and methylation processes.
Industrial Production Methods
Industrial production of N2,5,6-Trimethylpyrazine-2,3-diamine may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and automated systems to control temperature, pressure, and reaction times precisely.
Analyse Des Réactions Chimiques
Types of Reactions
N~2~,5,6-Trimethylpyrazine-2,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyrazine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H~2~O~2~) or potassium permanganate (KMnO~4~) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH~4~) are employed.
Substitution: Halogenating agents like bromine (Br~2~) or chlorinating agents like thionyl chloride (SOCl~2~) are used for substitution reactions.
Major Products Formed
Oxidation: Pyrazine N-oxides.
Reduction: Various amine derivatives.
Substitution: Halogenated pyrazines and other substituted derivatives.
Applications De Recherche Scientifique
N~2~,5,6-Trimethylpyrazine-2,3-diamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular and neuroprotective applications.
Industry: Utilized in the synthesis of flavor and fragrance compounds due to its aromatic properties.
Mécanisme D'action
The mechanism of action of N2,5,6-Trimethylpyrazine-2,3-diamine involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. In medicinal applications, it may interact with enzymes and receptors involved in cardiovascular and neuroprotective pathways, contributing to its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,5-Trimethylpyrazine: Known for its flavor and fragrance properties.
2,3,5,6-Tetramethylpyrazine: Used in traditional Chinese medicine for its neuroprotective effects.
2,3-Dimethylpyrazine: Commonly found in roasted foods and contributes to their aroma.
Uniqueness
N~2~,5,6-Trimethylpyrazine-2,3-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual amine groups at the 2 and 3 positions make it a versatile intermediate for further chemical modifications and applications in various fields.
Propriétés
Numéro CAS |
53114-71-9 |
|---|---|
Formule moléculaire |
C7H12N4 |
Poids moléculaire |
152.20 g/mol |
Nom IUPAC |
3-N,5,6-trimethylpyrazine-2,3-diamine |
InChI |
InChI=1S/C7H12N4/c1-4-5(2)11-7(9-3)6(8)10-4/h1-3H3,(H2,8,10)(H,9,11) |
Clé InChI |
YRWKMFJEWKHVDY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(C(=N1)N)NC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



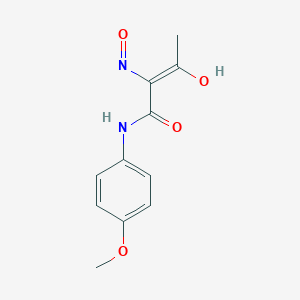
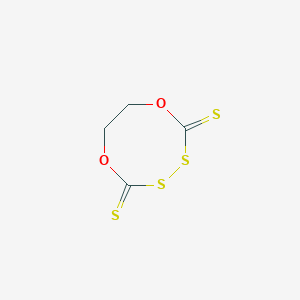
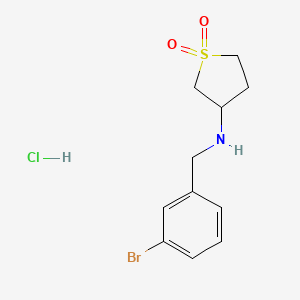
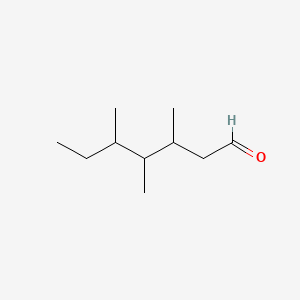
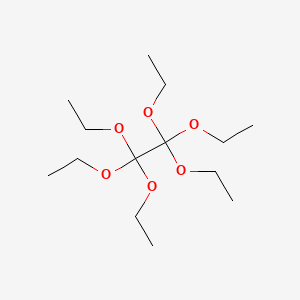
![6-Hydroxy-4,8-dimethyl-6-prop-2-enylbicyclo[3.3.1]nona-3,7-dien-2-one](/img/structure/B13799810.png)
![1-Boc-4-[(4-fluorophenyl)methyl]-4-(hydroxymethyl)-piperidine](/img/structure/B13799821.png)

![Acetyl chloride,[(1-imino-2-methylpropyl)amino]-](/img/structure/B13799835.png)


![6-Methyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid methyl ester](/img/structure/B13799856.png)
